molecular formula C27H21N3O2S2 B12019476 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624723-10-0

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12019476
CAS No.: 624723-10-0
M. Wt: 483.6 g/mol
InChI Key: HQBJGCXMWJCGRQ-JLPGSUDCSA-N
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Description

The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, a pyrazole ring, and a methoxybenzyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets compared to similar compounds .

Properties

CAS No.

624723-10-0

Molecular Formula

C27H21N3O2S2

Molecular Weight

483.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3O2S2/c1-32-23-14-12-19(13-15-23)17-29-26(31)24(34-27(29)33)16-21-18-30(22-10-6-3-7-11-22)28-25(21)20-8-4-2-5-9-20/h2-16,18H,17H2,1H3/b24-16-

InChI Key

HQBJGCXMWJCGRQ-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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